molecular formula C13H12N2O2S B2694072 (E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide CAS No. 135822-91-2

(E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide

Cat. No. B2694072
CAS RN: 135822-91-2
M. Wt: 260.31
InChI Key: PGMFSJGQUNJRKW-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide, also known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical and physiological research. It is a small molecule that is capable of inhibiting a broad range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. The purpose of

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions worldwide. The causative agent, Leishmania, can be transmitted through sandfly bites. Researchers have investigated the antileishmanial potential of this compound. In a study, hydrazine-coupled pyrazole derivatives (including our compound) displayed potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior activity compared to standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, including our compound, show promise. Compounds 14 and 15 demonstrated significant inhibition effects against Plasmodium berghei in vivo .

Photochemical Applications

Benzophenone derivatives, such as our compound, find use as photo initiators in UV-curing applications. These applications include inks, imaging, and clear coatings in the printing industry .

Crystallography and Structural Studies

The crystal structure of our compound has been characterized using single crystal X-ray diffraction analysis. This method provides insights into its geometric parameters and molecular arrangement .

Theoretical Investigations

Computational studies have explored the electronic properties of our compound. Parameters like Highest Occupied Molecular Orbit (HOMO) and Lowest Unoccupied Molecular Orbit (LUMO) energies indicate charge transfer behavior. These investigations contribute to understanding its reactivity and potential applications .

Antimicrobial and Antiviral Potential

While specific studies on our compound are limited, related pyridine compounds have shown favorable binding interactions with thymidylate kinase. These interactions suggest potential antimicrobial and antiviral activities .

properties

IUPAC Name

(NE)-4-methyl-N-(pyridin-3-ylmethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMFSJGQUNJRKW-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-methyl-N-(pyridin-3-ylmethylene)benzenesulfonamide

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